![molecular formula C20H18N2O3S2 B4579981 methyl 4-(4-methylphenyl)-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4579981.png)
methyl 4-(4-methylphenyl)-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate
Overview
Description
Synthesis Analysis
The synthesis of related thiophene carboxylate compounds involves reactions such as the treatment of methyl 3-amino-2-thiophene carboxylate with orthoesters to produce N-(2-carbomethoxy thienyl) imidates, which upon further reaction with primary amines, hydrazine, methylhydrazine, and phenylhydrazine yield thieno-pyrimidinones, giving insight into the mechanism of cyclization and the activities of ester and imidate groups (Hajjem, B., Khoud, M. L. B., & Baccar, B., 2010).
Molecular Structure Analysis
The molecular and crystal structures of related compounds, like 3-amino-5-acetyl-4,7-dihydro-6-methyl-4-(2-nitrophenyl)-2-cyanothieno[2,3-b]-pyridine, have been determined by X-ray diffraction, providing valuable information about their three-dimensional arrangement and molecular interactions (Lysov, A., Nesterov, V., Potekhin, K. A., & Struchkov, Y., 2000).
Chemical Reactions and Properties
The compound of interest likely undergoes various chemical reactions, similar to related thiophene derivatives. For example, the synthesis of thieno[2,3-b]pyridines through multicomponent condensation reactions of aromatic and heteroaromatic aldehydes, cyanothioacetamide, acetoacetanilides, and alkylating agents containing activated methylene groups highlights the reactivity and potential chemical transformations of such compounds (Dyachenko, I. V., Dyachenko, V. D., Dorovatovskii, P., Khrustalev, V., & Nenajdenko, V., 2019).
Physical Properties Analysis
The physical properties of thiophene carboxylate derivatives, such as solubility, melting point, and crystal structure, can be inferred from studies like the single crystal X-ray structure analysis of related compounds. These studies provide insight into the compound's behavior in different environments and under various conditions (Ramazani, A., Kazemizadeh, A., Ślepokura, K., & Lis, T., 2011).
Scientific Research Applications
Genotoxic and Carcinogenic Potentials
Methyl 3‐amino‐4‐methylthiophene‐2‐carboxylate, closely related to the compound , was assessed for its genotoxic/mutagenic and carcinogenic potentials. Techniques like the Salmonella mutagenicity assay (Ames test) and the Comet assay were used. In this study, DNA damage was observed only at high concentration exposure, providing insights into the toxicological profile of similar compounds (Lepailleur et al., 2014).
Anticonvulsant Enaminones
The crystal structures of anticonvulsant enaminones, including derivatives similar to the compound , were analyzed. These studies contribute to understanding how structural variations in these compounds impact their anticonvulsant properties (Kubicki, Bassyouni, & Codding, 2000).
Biological Activities of Derivatives
Research on derivatives of 3-Ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate, which is structurally related, showed antibacterial and antifungal activities. This indicates potential applications of similar compounds in developing new antimicrobial agents (Faty, Hussein, & Youssef, 2010).
Application in Chirality Assignment
Polyacetylenes bearing an amino group, including pyridylacetylene derivatives, were synthesized and studied for their ability to determine the chirality of acids. This highlights the potential use of similar compounds in stereochemical analysis (Yashima, Maeda, Matsushima, & Okamato, 1997).
Preparation and Pharmacological Properties
The study on methyl 3-amino-2-thiophene carboxylate and its derivatives for pharmacological properties shows the potential application in drug discovery and development, especially in understanding the mechanism of action of similar compounds (Hajjem, Khoud, & Baccar, 2010).
Synthesis and Antibacterial Activity
Research into the synthesis of methyl 7 amino-4-oxo-5-phenyl-2-thioxo-2, 3, 4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates showed significant in vitro antimicrobial and antifungal activities. This indicates the potential use of related compounds in the development of new antimicrobials (Bhat, Shalla, & Dongre, 2015).
properties
IUPAC Name |
methyl 4-(4-methylphenyl)-2-[(2-pyridin-2-ylsulfanylacetyl)amino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c1-13-6-8-14(9-7-13)15-11-27-19(18(15)20(24)25-2)22-16(23)12-26-17-5-3-4-10-21-17/h3-11H,12H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDRADXYRIWNOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)CSC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-methylphenyl)-2-{[(pyridin-2-ylsulfanyl)acetyl]amino}thiophene-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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